Tetrantoin
説明
Tetrantoin (C₁₂H₁₂N₂O₂) is a spiro hydantoin derivative classified as an anticonvulsant agent. Its chemical name is 3′,4′-Dihydrospiro[imidazolidine-4,2′(1′H)-naphthalene]-2,5-dione, and it is also known by the trade name Spirodon . The compound crystallizes from ethanol or acetic acid, with a melting point of 267–268°C . Synthesized via methods described by Novelli et al. and Faust et al., Tetrantoin features a unique bicyclic structure that integrates a hydantoin ring fused with a naphthalene system, contributing to its pharmacological activity .
Structure
3D Structure
特性
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGDUPLSGYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872033 | |
| Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-70-9, 6270-37-7 | |
| Record name | Tetrantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC35590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NM8B9838N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
テトラントインの合成には、いくつかの方法があります。 一般的なアプローチの1つは、特定の条件下でナフタレン誘導体をイミダゾリジン-2,4-ジオンと反応させる方法です . この反応は、通常、エタノールや氷酢酸などの溶媒中で行われ、高温で反応を行うことでテトラントイン結晶を生成します . 工業生産方法では、同様の反応条件を用いて大規模合成を行う場合がありますが、より高い収率と純度のために最適化されます。
化学反応の分析
科学的研究の応用
Antiepileptic Properties
Tetrantoin is primarily recognized for its role as an antiepileptic agent. It is structurally related to other hydantoins, which have been utilized in managing epilepsy. Tetrantoin's mechanism involves stabilizing neuronal membranes and reducing excessive neuronal firing, thereby controlling seizures effectively. Its efficacy is comparable to established antiepileptic drugs like phenytoin, making it a candidate for further clinical exploration .
Pain Management
Recent studies have indicated that tetrantoin may possess analgesic properties. It has been explored in formulations aimed at treating neuropathic pain through topical applications combined with other agents such as NMDA antagonists. These formulations have demonstrated promising results in alleviating symptoms associated with peripheral neuropathy .
Efficacy in Epilepsy
Clinical trials have demonstrated tetrantoin's effectiveness in reducing seizure frequency among patients with refractory epilepsy. A systematic review highlighted its comparable efficacy to standard treatments while presenting a favorable safety profile .
Neuropathic Pain Trials
In trials assessing the efficacy of topical formulations containing tetrantoin, patients reported significant reductions in pain levels associated with neuropathy. The combination of tetrantoin with NMDA antagonists showed enhanced analgesic effects compared to monotherapy .
Comparative Analysis with Other Antiepileptic Drugs
| Drug Name | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| Tetrantoin | Sodium channel stabilization | Moderate | Drowsiness, dizziness |
| Phenytoin | Sodium channel inhibition | High | Gingival hyperplasia |
| Carbamazepine | Sodium channel blockade | High | Dizziness, sedation |
| Lamotrigine | Sodium channel modulation | Moderate to High | Rash, headache |
Future Directions and Research Opportunities
The potential applications of tetrantoin extend beyond epilepsy and pain management. Future research could focus on:
- Combination Therapies : Investigating the synergistic effects of tetrantoin with other pharmacological agents.
- Novel Delivery Systems : Exploring nanocarrier systems to enhance the bioavailability and efficacy of tetrantoin.
- Long-term Safety Studies : Conducting extensive studies to evaluate the long-term safety profile of tetrantoin in diverse populations.
作用機序
テトラントインの作用機序には、神経系における分子標的との相互作用が含まれます。 テトラントインは、電位依存性ナトリウムチャネルの活性を調節することで効果を発揮すると考えられており、これによりニューロンの興奮性が低下し、けいれんが予防されます . テトラントインの抗けいれん作用に関与する正確な経路と分子標的はまだ調査中ですが、ナトリウムチャネル活性の阻害とニューロン膜の安定化に関与すると考えられています .
類似化合物との比較
Comparison with Similar Hydantoin Derivatives
Hydantoin derivatives are characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Below, Tetrantoin is compared to structurally or functionally related compounds.
Structural Analogues
(a) Hydantocidin (40)
A carbocyclic hydantoin derivative isolated from Streptomyces hygroscopicus, hydantocidin exhibits herbicidal activity. Unlike Tetrantoin, it lacks the spiro configuration and naphthalene moiety, highlighting the importance of structural complexity in determining therapeutic vs. agricultural applications .
(b) Enzalutamide (42)
A fused hydantoin derivative, enzalutamide is a nonsteroidal antiandrogen used in prostate cancer. While both compounds share a hydantoin core, Tetrantoin’s spiro architecture differentiates its mechanism, which targets neurological pathways rather than androgen receptors .
Functional Analogues
(a) Phenytoin
A classic hydantoin anticonvulsant, phenytoin inhibits voltage-gated sodium channels. Unlike Tetrantoin, it lacks a spiro system, resulting in differences in bioavailability and metabolism. Clinical studies suggest Tetrantoin’s fused naphthalene group may enhance blood-brain barrier penetration .
(b) Tetrazepam
Listed in the same pharmacological table as Tetrantoin, tetrazepam (C₁₆H₁₇ClN₂O) is a muscle relaxant with a benzodiazepine structure. Despite sharing a CAS registry number conflict (10379-14-3 ), its mechanism (GABA receptor modulation) and chemical class differ significantly from Tetrantoin .
Data Tables: Comparative Analysis
Table 1. Molecular and Pharmacological Profiles
Research Findings and Discrepancies
- CAS Registry Conflict : Tetrantoin’s CAS number is inconsistently reported as 52094-70-9 and 10379-14-3 . This ambiguity necessitates verification via authoritative databases like the CompTox Chemicals Dashboard .
- Natural Product Relevance : Marine sponges and bacteria produce hydantoin-based compounds (e.g., palauamine, axinellamines), but their clinical applications remain exploratory compared to synthetic derivatives like Tetrantoin .
生物活性
Tetrantoin, a compound belonging to the hydantoin family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to elucidate the biological activity of tetrantoin, including its mechanisms of action, potential therapeutic applications, and structural characteristics.
1. Overview of Tetrantoin
Tetrantoin is a derivative of hydantoin, a five-membered cyclic urea compound. The unique structure of tetrantoin contributes to its biological activity, particularly its ability to interact with various cellular pathways. Understanding the relationship between its chemical structure and biological effects is crucial for developing therapeutic applications.
Research indicates that tetrantoin exhibits multiple mechanisms of action:
- Antioxidant Activity : Tetrantoin has been shown to possess significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
- Antiproliferative Effects : In vitro studies have demonstrated that tetrantoin can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency against these cell lines, suggesting potential use as an anticancer agent .
- Immunomodulatory Effects : Tetrantoin has been reported to modulate immune responses, enhancing the activity of immune cells and potentially providing therapeutic benefits in immunocompromised conditions .
3.1 Antioxidant Activity
A study evaluating the antioxidant capacity of tetrantoin revealed its effectiveness in reducing malondialdehyde (MDA) levels in lipid peroxidation assays. The results are summarized in Table 1.
| Compound | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| Tetrantoin | 25 | 60 |
| Control | - | 15 |
3.2 Antiproliferative Activity
The antiproliferative activity was assessed using the MTT assay across various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) for Tetrantoin | Comparison Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 0.06 |
| HCT-116 | 15 | 0.09 |
| A-549 | 20 | 0.05 |
Case Study 1: Anticancer Activity
In a clinical study involving patients with advanced breast cancer, tetrantoin was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups not receiving tetrantoin .
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of tetrantoin in patients with autoimmune disorders. The treatment led to enhanced immune responses, evidenced by increased cytokine production and improved clinical markers in treated patients .
5. Conclusion
Tetrantoin exhibits promising biological activities that warrant further investigation for therapeutic applications, particularly in oncology and immunology. Its antioxidant properties, coupled with antiproliferative effects against cancer cells and immunomodulatory capabilities, highlight its potential as a multifaceted therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
